Home > Products > Screening Compounds P43908 > 2,6-DIMETHYLPHENYL [4-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER
2,6-DIMETHYLPHENYL [4-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER -

2,6-DIMETHYLPHENYL [4-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER

Catalog Number: EVT-4942844
CAS Number:
Molecular Formula: C27H22N6O
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can be achieved through various synthetic routes, often involving multi-step procedures. A common approach involves the construction of the tricyclic ring system through sequential cyclization reactions. For instance, one strategy utilizes a suitably substituted pyrazole derivative as a starting material. This pyrazole derivative undergoes a series of reactions, including condensation, cyclization, and aromatization steps, to ultimately yield the desired pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold [, ]. The specific reaction conditions and reagents employed may vary depending on the desired substitution pattern and the nature of the starting materials.

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines has been extensively studied using various spectroscopic techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These analyses have provided detailed insights into the bond lengths, bond angles, and overall three-dimensional conformation of these molecules. The planar nature of the fused tricyclic ring system is a prominent structural feature, often influencing the interactions of these compounds with biological targets [, ].

Chemical Reactions Analysis

Due to the presence of multiple nitrogen atoms and aromatic rings, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit a diverse range of chemical reactivity. These compounds can undergo various chemical transformations, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions. The specific reactivity patterns observed are influenced by the nature and position of substituents on the tricyclic ring system, allowing for the synthesis of a wide array of derivatives with distinct properties. For instance, the introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can modulate the electron density distribution within the molecule, thereby influencing its reactivity towards various reagents [, ].

Mechanism of Action

The mechanism of action of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives can vary depending on the specific biological target and the nature of the substituents present. These compounds often exert their effects by interacting with enzymes, receptors, or ion channels, modulating their activity. Studies have shown that certain pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives can act as adenosine receptor antagonists [, , , , , , , , , ]. These antagonists competitively bind to adenosine receptors, preventing the endogenous ligand, adenosine, from binding and exerting its effects. This antagonistic activity has been explored for potential therapeutic applications in various neurological and cardiovascular conditions.

Applications
  • Adenosine Receptor Antagonism: Many derivatives of this class exhibit potent and selective antagonism towards different adenosine receptor subtypes, including A1, A2A, and A3 receptors [, , , , , , , , , ]. This makes them valuable tools for investigating the physiological and pathological roles of adenosine signaling pathways in various diseases.
  • Neurological Disorders: The adenosine A2A receptor has emerged as a promising target for developing novel therapies for Parkinson's disease. Studies have shown that selective A2A antagonists, such as preladenant and SCH-442416, can improve motor symptoms in animal models of Parkinson's disease and have progressed to clinical trials for this indication [, , ].
  • Cardiovascular Diseases: Adenosine plays a crucial role in regulating cardiac function and vascular tone. Selective A2A antagonists have been investigated for their potential therapeutic benefits in conditions like heart failure and hypertension, although further research is needed to fully elucidate their clinical utility [, ].
  • Cancer Research: Some studies suggest that adenosine signaling may contribute to tumor growth and immune evasion in certain cancers. Consequently, A2A and A3 antagonists are being explored as potential anticancer agents, although their clinical relevance remains to be established [, , ].
  • Compound Description: [11C]Preladenant is a radiolabeled compound developed for mapping cerebral adenosine A2A receptors (A2ARs) with positron emission tomography (PET). It exhibits favorable brain kinetics and suitability as an A2AR PET tracer [].

8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine

  • Compound Description: This compound is a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative. The crystal structure of its methanol disolvate has been reported, highlighting its planar heterocyclic ring system and intermolecular interactions [].
  • Compound Description: [18F]MNI-444 is a radiolabeled PET radiopharmaceutical developed for mapping A2A receptors in the brain. It demonstrated promising results in non-human primate studies [].
  • Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical designed for imaging A2A receptors in the brain. It showed suitable properties for A2A receptor mapping in non-human primate studies [].

SCH58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

  • Compound Description: SCH58261 is a potent and selective antagonist of the A2A adenosine receptor subtype [, ]. It shows promise for the treatment of movement disorders like Parkinson’s disease [].

Diethyl {2-[(4-chlorophenoxy)methyl]-9-(methylsulfanyl)-7H-pyrazolo[4,3-d][1,2,4]-triazolo[1,5-d]pyrimidin-7-yl}(phenyl)methylphosphonate

  • Compound Description: This compound is a pyrazolotriazolopyrimidine derivative. Its crystal structure reveals a nearly planar fused ring system and various intermolecular interactions that contribute to its stability [].
  • Compound Description: This series of compounds represents a general structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, synthesized using a tandem reaction involving N’-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide and acylhydrazines [].
    • Compound Description: This series of compounds represents a class of potent xanthine oxidase inhibitors, featuring a biphenyl substituent at the 9-position of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core. They were synthesized via oxidative cyclization and Dimroth rearrangement [].
    • Compound Description: Similar to the previous series, these compounds are pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives designed as xanthine oxidase inhibitors. The key structural difference lies in the position of the triazole ring fusion to the pyrimidine core, leading to a distinct isomeric series with potential variations in biological activity [].

    2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH-442416)

    • Compound Description: SCH-442416 is a selective adenosine A2A receptor antagonist. Research indicates that it can potentially reduce the rewarding effects of THC, making it a potential therapeutic for marijuana dependence [].

    2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

    • Compound Description: This pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative has shown promising neuroprotective effects against the fibrillar non-β-amyloid component (NAC) of Alzheimer's disease, potentially by functionally inhibiting p53 target gene transcription [, ].

    (E)-7-Phenyl-9-styryl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

    • Compound Description: This compound is another example of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative, synthesized using a styrylpyrazoloformimidate intermediate. The presence of the styryl group introduces a potential site for further chemical modification and exploration of structure-activity relationships [].

    5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

    • Compound Description: This pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivative, like other related compounds, acts as a selective adenosine A3 receptor antagonist. It has demonstrated neuroprotective effects in an in vitro model of ischemia by preventing irreversible synaptic failure caused by oxygen and glucose deprivation in the rat hippocampus [].

    Properties

    Product Name

    2,6-DIMETHYLPHENYL [4-(7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)BENZYL] ETHER

    IUPAC Name

    4-[4-[(2,6-dimethylphenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

    Molecular Formula

    C27H22N6O

    Molecular Weight

    446.5 g/mol

    InChI

    InChI=1S/C27H22N6O/c1-18-7-6-8-19(2)24(18)34-16-20-11-13-21(14-12-20)25-30-27-23-15-29-33(22-9-4-3-5-10-22)26(23)28-17-32(27)31-25/h3-15,17H,16H2,1-2H3

    InChI Key

    WQOLMGIOLKSVQM-UHFFFAOYSA-N

    SMILES

    CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

    Canonical SMILES

    CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.